1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine
CAS No.:
Cat. No.: VC18813695
Molecular Formula: C8H7F2N3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2N3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 3-(difluoromethyl)-5-hydrazinylbenzonitrile |
| Standard InChI | InChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2 |
| Standard InChI Key | DEEMPRBQZKDMDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)F)NN)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 3-(difluoromethyl)-5-hydrazinylbenzonitrile, reflects its substitution pattern: a benzonitrile core with hydrazine (-NHNH₂) and difluoromethyl (-CF₂H) groups at the 5- and 3-positions, respectively . The presence of electron-withdrawing cyano and difluoromethyl groups influences its electronic distribution, enhancing reactivity toward nucleophilic and cyclization reactions .
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₈H₇F₂N₃ |
| Molecular Weight | 183.16 g/mol |
| CAS Registry Number | 1805914-20-8 |
| SMILES | C1=C(C=C(C=C1C(F)F)NN)C#N |
| InChI Key | DEEMPRBQZKDMDP-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, while the hydrazine moiety enables condensation reactions with carbonyl compounds . X-ray crystallography of analogous structures confirms the coplanar arrangement of substituents, which minimizes steric hindrance .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions for the cyano group (≈2200 cm⁻¹), NH stretching of hydrazine (3100–3000 cm⁻¹), and C-F vibrations (1100–1000 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds indicate aromatic protons resonate between δ 7.2–8.2 ppm, while the difluoromethyl group appears as a triplet (δ ≈ 6.5 ppm) due to coupling with fluorine atoms .
Synthesis and Manufacturing
Primary Synthetic Route
The standard synthesis involves condensing 3-cyano-5-(difluoromethyl)benzaldehyde with hydrazine hydrate in ethanol or methanol under reflux. This nucleophilic addition-elimination reaction proceeds via intermediate formation of a hydrazone, which tautomerizes to the final product.
Table 2: Representative Synthesis Conditions
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Cyano-5-(difluoromethyl)benzaldehyde | Ethanol | 78°C | 4–6 h | 70–75% |
Side products may include oligomers from hydrazine overaddition, necessitating careful stoichiometric control. Purification typically involves recrystallization from ethanol or column chromatography .
Alternative Approaches
While the aldehyde-hydrazine route dominates industrial production, research explores microwave-assisted synthesis to reduce reaction times and improve yields . Additionally, palladium-catalyzed cross-coupling of halogenated precursors with hydrazine derivatives offers potential for regioselective functionalization, though scalability remains challenging .
Applications in Heterocyclic Chemistry
Pyrazole and Pyridazine Synthesis
The hydrazine group undergoes cyclocondensation with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings, a reaction exploited in pharmaceutical intermediates . For example, reacting the compound with acetylacetone in acetic acid yields 5-(difluoromethyl)-3-cyano-1-phenylpyrazole, a scaffold prevalent in agrochemicals .
Table 3: Heterocyclic Derivatives and Conditions
| Substrate | Product Class | Catalyst | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Pyrazolo[3,4-b]pyridine | Bi(OTf)₃ | 82% |
| Dimethyl acetylenedicarboxylate | Dihydropyridazine | NH₄OAc | 75% |
Fluorinated Material Precursors
Incorporating the difluoromethyl group enhances the thermal stability and lipophilicity of polymeric materials. Copolymerization with acrylonitrile derivatives produces resins with improved flame retardancy, leveraging fluorine’s electronegativity to quench free radicals .
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